4,5-Dichloropyrimidine

Catalog No.
S730201
CAS No.
6554-61-6
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dichloropyrimidine

CAS Number

6554-61-6

Product Name

4,5-Dichloropyrimidine

IUPAC Name

4,5-dichloropyrimidine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-2-8-4(3)6/h1-2H

InChI Key

NHTURKUJYDHMIQ-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)Cl)Cl

Canonical SMILES

C1=C(C(=NC=N1)Cl)Cl

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

Mono- and Diamination of 4,6-Dichloropyrimidine

Anti-Inflammatory Activities

Synthesis of Disubstituted Pyrimidines

Biarylpyrimidine Synthesis

Investigation of N-Heterocyclic Compounds

Anti-Inflammatory Activities

4,5-Dichloropyrimidine is a heterocyclic compound characterized by a pyrimidine ring with two chlorine substituents at the 4 and 5 positions. Its molecular formula is C₄H₂Cl₂N₂, and it has a molar mass of 135.97 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its structural properties, which allow for various

  • Antibacterial properties.
  • Antimalarial effects [].
, including:

  • Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles, leading to the formation of various derivatives. For example, reactions with amines can yield 2-amino-4-chloropyrimidines and isomeric 4-amino-2-chloropyrimidines depending on the reaction conditions and sterics involved .
  • Aromatic Nucleophilic Substitution: Under certain conditions, this compound can undergo aromatic nucleophilic substitution reactions, which are influenced by the nature of the nucleophile and the reaction medium .
  • Cross-Coupling Reactions: It can also serve as a substrate in cross-coupling reactions to synthesize more complex heteroaromatic compounds.

4,5-Dichloropyrimidine exhibits various biological activities that make it of interest in medicinal chemistry. Compounds derived from it have shown:

  • Antimicrobial Properties: Some derivatives display activity against bacteria and fungi.
  • Anticancer Potential: Certain substituted derivatives have been investigated for their potential to inhibit tumor growth.
  • Inhibition of Enzymatic Activity: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

These biological activities are largely attributed to the ability of the compound to interact with biological targets due to its nitrogen-containing heterocyclic structure.

Several methods exist for synthesizing 4,5-dichloropyrimidine:

  • Chlorination of Pyrimidine Derivatives: The direct chlorination of pyrimidine or its derivatives using chlorine gas or chlorinating agents can yield 4,5-dichloropyrimidine.
  • Reactions Involving Urea: A method includes reacting urea with appropriate chlorinated precursors under basic conditions to form the desired product .
  • Alternative Synthetic Routes: Research has indicated alternative scalable processes that utilize different starting materials and conditions to produce 4,5-dichloropyrimidine efficiently .

4,5-Dichloropyrimidine finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Agricultural Chemicals: Its derivatives are used in developing herbicides and fungicides.
  • Material Science: The compound may be utilized in creating specialized polymers and materials due to its unique chemical properties.

Interaction studies involving 4,5-dichloropyrimidine focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate:

  • Mechanisms of Reaction: Understanding how this compound reacts under various conditions can inform synthetic strategies for more complex molecules.
  • Biological Interactions: Research into how it interacts with biological macromolecules (like proteins) aids in drug design efforts.

Several compounds share structural similarities with 4,5-dichloropyrimidine. Here are some notable comparisons:

Compound NameStructureUnique Features
2,4-DichloropyrimidineC₄H₂Cl₂N₂Chlorine at different positions affects reactivity
5-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃Contains an amino group that enhances biological activity
2,6-DichloropyrimidineC₄H₂Cl₂N₂Different substitution pattern leads to distinct properties

These compounds exhibit varying reactivities and biological activities due to their different substitution patterns on the pyrimidine ring. The unique positioning of chlorine atoms in 4,5-dichloropyrimidine contributes significantly to its reactivity profile compared to its analogs.

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4,5-dichloropyrimidine

Dates

Modify: 2023-08-15

Explore Compound Types